クロロヨード酢酸

概要

説明

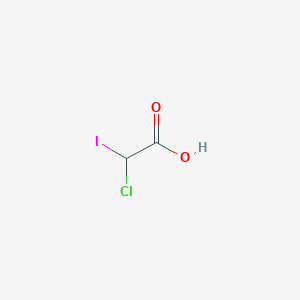

Chloroiodoacetic acid is an organohalogen compound with the molecular formula C₂H₂ClIO₂ It is a derivative of acetic acid where one hydrogen atom is replaced by a chlorine atom and another by an iodine atom

科学的研究の応用

Chloroiodoacetic acid has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of halogenated organic compounds.

Biology: The compound is studied for its potential effects on biological systems, including its role as a potential inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.

Industry: Chloroiodoacetic acid is used in the production of various industrial chemicals and materials, including polymers and resins.

作用機序

Target of Action

Chloroiodoacetic acid is a disinfection byproduct (DBP) that forms in water treated with chlorine or hypochlorite

Mode of Action

It is known to exist in water disinfected with chlorine/hypochlorite , suggesting that it may interact with biological molecules in this environment.

Pharmacokinetics

As a small molecule (molecular weight 220.39 Da

Action Environment

Chloroiodoacetic acid forms in water disinfected with chlorine/hypochlorite . The concentration of this compound in the environment may be influenced by factors such as the amount of disinfectant used, the presence of organic matter, and the pH and temperature of the water . These factors could potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

The specific biochemical properties of Chloroiodoacetic Acid are not fully understood. It is known that halogenated compounds can interact with various enzymes, proteins, and other biomolecules. These interactions can alter the function of these biomolecules, potentially leading to changes in biochemical reactions .

Cellular Effects

Chloroiodoacetic Acid, like other haloacetic acids, has been associated with cytotoxicity, oxidative stress, endocrine disruption, and genotoxicity in human cells . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that halogenated compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the formation of new polar iodinated disinfection byproducts (I-DBPs) like Chloroiodoacetic Acid can vary with disinfectants and contact times .

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of Chloroiodoacetic Acid in animal models. It is known that the toxicity of similar compounds can vary with dosage .

Metabolic Pathways

It is known that halogenated compounds can interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that halogenated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that halogenated compounds can be directed to specific compartments or organelles through various targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions: Chloroiodoacetic acid can be synthesized through the halogenation of acetic acid derivatives. One common method involves the reaction of chloroacetic acid with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the iodine acting as both a reactant and a catalyst.

Industrial Production Methods: Industrial production of chloroiodoacetic acid may involve the direct halogenation of acetic acid using chlorine and iodine. This process requires careful control of reaction conditions to ensure the selective formation of the desired product. The use of solvents and catalysts can enhance the efficiency and yield of the reaction.

化学反応の分析

Types of Reactions: Chloroiodoacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine or iodine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.

Hydrolysis: Chloroiodoacetic acid can hydrolyze in the presence of water, leading to the formation of acetic acid and halide ions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols.

Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted acetic acids.

Oxidation and Reduction Reactions: Products depend on the specific conditions and reagents used, ranging from simpler carboxylic acids to more complex organic molecules.

類似化合物との比較

Chloroacetic Acid: Similar in structure but lacks the iodine atom.

Iodoacetic Acid: Contains an iodine atom but lacks the chlorine atom.

Dichloroacetic Acid: Contains two chlorine atoms instead of one chlorine and one iodine.

Uniqueness: Chloroiodoacetic acid is unique due to the presence of both chlorine and iodine atoms, which confer distinct chemical properties. This dual halogenation allows for a broader range of chemical reactions and applications compared to its mono-halogenated counterparts.

特性

IUPAC Name |

2-chloro-2-iodoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2ClIO2/c3-1(4)2(5)6/h1H,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHUCRGLFVRTJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)(Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2ClIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10633989 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53715-09-6 | |

| Record name | Chloro(iodo)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10633989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of Chloroiodoacetic acid in drinking water?

A: Chloroiodoacetic acid can form in drinking water treated with chlorine when iodide is present. This scenario is particularly relevant when using iodized table salt in cooking with chlorinated tap water. [] The reaction of potassium iodide in iodized salt with chlorine present in the water leads to the formation of Chloroiodoacetic acid, alongside Iodoacetic acid. [] Another source is swimming pools treated with both chlorine and copper-silver ionization. []

Q2: Why is the presence of Chloroiodoacetic acid in drinking water a concern?

A: While research on Chloroiodoacetic acid itself is limited, its close relative, Iodoacetic acid, is known to be cytotoxic and genotoxic. [] Studies have identified Chloroiodoacetic acid alongside Iodoacetic acid in drinking water, raising concerns about its potential health risks. [] Notably, a study analyzing swimming pool water found Chloroiodoacetic acid as one of three highly toxic iodinated haloacetic acids. []

Q3: What methods are used to detect and quantify Chloroiodoacetic acid in water samples?

A: Chloroiodoacetic acid can be extracted from water samples using t-amyl methyl ether and then converted to its methyl ester for analysis. Gas chromatography-mass spectrometry (GC-MS) is utilized for quantification, employing an authentic standard for comparison. [] The identification is further confirmed using gas chromatography-high-resolution mass spectrometry (GC-HRMS). []

Q4: Are there effective treatment methods to reduce Chloroiodoacetic acid levels in drinking water?

A: Research suggests that ozone/granular activated carbon (GAC) treatment shows promise in reducing Iodinated Disinfection Byproducts (I-DBPs), including Chloroiodoacetic acid, in drinking water. [] This method appears to be effective in decreasing the concentrations of these potentially harmful compounds.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。